Propantheline

Descripción general

Descripción

La propantelina es un agente antimuscarínico utilizado principalmente para tratar afecciones como la incontinencia urinaria, la hiperhidrosis y los espasmos gastrointestinales. Es un compuesto de amonio cuaternario sintético que actúa como antagonista de la acetilcolina en los receptores muscarínicos, lo que lleva a una reducción de las contracciones y secreciones del músculo liso .

Métodos De Preparación

La preparación del bromuro de propantelina implica varios pasos. Un método incluye la hidrólisis de 7-ciano xanteno en xanteno-7-carboxilato de sodio, seguido de la extracción utilizando dietoximetano en condiciones alcalinas para eliminar las impurezas. El ácido xanteno-7-carboxílico resultante se somete a reacciones de esterificación y formación de sales para producir bromuro de propantelina . Este método es eficiente, ya que produce un producto cualificado sin necesidad de una refinación exhaustiva.

Análisis De Reacciones Químicas

La propantelina experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: La propantelina puede hidrolizarse para producir sus productos de degradación.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo de amonio cuaternario.

Oxidación y reducción: Si bien las reacciones de oxidación y reducción específicas son menos comunes, la estabilidad del compuesto puede verse afectada por las condiciones oxidativas.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes para los procesos de hidrólisis y esterificación. Los principales productos formados a partir de estas reacciones suelen ser los productos de degradación o los derivados modificados de la propantelina .

Aplicaciones Científicas De Investigación

La propantelina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar los agentes antimuscarínicos.

Biología: La propantelina se utiliza para estudiar los efectos del antagonismo del receptor muscarínico en varios procesos biológicos.

Medicina: Se emplea en el tratamiento de afecciones como úlceras pépticas, hiperhidrosis y espasmos gastrointestinales debido a sus propiedades anticolinérgicas

Mecanismo De Acción

La propantelina ejerce sus efectos a través de un doble mecanismo:

Efecto antimuscarínico: Bloquea los receptores de acetilcolina en el músculo liso, reduciendo las contracciones musculares y las secreciones.

Efecto musculotropo: Tiene un efecto relajante directo sobre el músculo liso

Los principales objetivos moleculares son los receptores de acetilcolina muscarínicos (M1, M2 y M3), que participan en varios procesos fisiológicos, como la contracción muscular y la secreción glandular .

Comparación Con Compuestos Similares

La propantelina a menudo se compara con otros agentes antimuscarínicos, como la oxibutinina y la metantelina. Si bien la oxibutinina es más eficaz en el tratamiento de la incontinencia urinaria, la propantelina es preferible por su perfil de efectos secundarios más bajo y su mayor duración de acción . La metantelina, por otro lado, tiene una estructura similar pero es menos potente que la propantelina .

Compuestos similares

- Oxibutinina

- Metantelina

- Atropina

- Escopolamina

La singularidad de la propantelina radica en su equilibrio entre eficacia y tolerabilidad, lo que la convierte en una opción valiosa para el tratamiento de diversas afecciones con menos efectos secundarios .

Actividad Biológica

Propantheline, an anticholinergic drug, primarily functions by inhibiting the action of acetylcholine at muscarinic receptors. This compound is utilized in various clinical settings, particularly for managing gastrointestinal disorders and neurocardiogenic syncope. The following sections detail its biological activity, mechanisms, pharmacokinetics, and case studies.

This compound exerts its effects through two primary mechanisms:

- Anticholinergic Effect : It acts as an antagonist at muscarinic acetylcholine receptors, specifically the M1 subtype, which mediates various physiological processes including smooth muscle contraction and glandular secretion.

- Musculotropic Effect : this compound has a direct relaxing effect on smooth muscle, aiding in the reduction of gastrointestinal motility and secretions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound undergoes extensive first-pass metabolism, resulting in a low systemic bioavailability of approximately 10-25% when administered orally .

- Distribution : Following intravenous administration, this compound is rapidly distributed with initial plasma concentrations ranging from 494 to 1310 ng/ml .

- Elimination : The compound is primarily eliminated via extra-renal routes, indicating significant metabolic processing. The mean biological half-lives are approximately 3.2 minutes (distribution phase), 57.9 minutes (fast elimination phase), and 2.93 hours (slow elimination phase) .

| Parameter | Value |

|---|---|

| Bioavailability | 10–25% |

| Initial Plasma Concentration | 494–1310 ng/ml |

| Biological Half-Life | 3.2 min (distribution), 57.9 min (fast elimination), 2.93 h (slow elimination) |

| Total Plasma Clearance | 79.2 L/h |

| Renal Clearance | 11.5 L/h |

Gastrointestinal Disorders

This compound is primarily indicated for the treatment of irritable bowel syndrome (IBS) due to its ability to reduce gastrointestinal motility and secretion. Its anticholinergic properties help alleviate symptoms such as abdominal cramps and diarrhea.

Neurocardiogenic Syncope

A notable study evaluated this compound's efficacy in preventing neurocardiogenic syncope. In a cohort of 16 patients with a history of syncope, this compound was administered at a mean dose of 64.3 mg/day for one week. Results showed that after treatment, 81% of patients exhibited no presyncope or syncope during tilt-table testing. Furthermore, significant improvements were noted in heart rate and mean arterial blood pressure during upright tilt .

Case Studies

-

Neurocardiogenic Syncope Study :

- Participants : 16 patients (mean age: 48.8 years)

- Dosage : 64.3 mg/day for 7 days

- Results :

- 81% showed no presyncope/syncope post-treatment.

- Mean heart rate increased from 43.2 to 77.3 beats/min (p < 0.005).

- Mean arterial blood pressure increased from 42.2 to 81.3 mmHg (p < 0.0005).

- : this compound effectively prevents neurocardiogenic syncope beyond mere cardioinhibition prevention .

-

Pharmacokinetic Study :

- Participants : Six normal men

- Method : Administered this compound bromide intravenously and orally.

- Findings :

- Rapid distribution with significant extra-renal elimination.

- Low systemic availability post-oral administration.

- : Highlights the importance of understanding pharmacokinetics for therapeutic efficacy .

Propiedades

IUPAC Name |

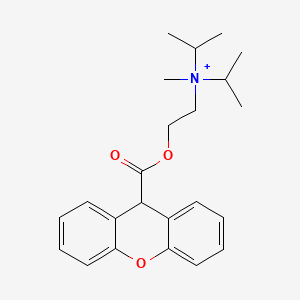

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO3/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22/h6-13,16-17,22H,14-15H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYOYDLCMFIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047230 | |

| Record name | Propanthelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.22e-05 g/L | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic)., ANTICHOLINERGIC DRUGS BLOCK THE ACTION OF ACETYLCHOLINE AT POSTGANGLIONIC CHOLINERGIC SITES, THEREBY INCREASING BLADDER CAPACITY BY REDUCING THE NUMBER OF MOTOR IMPULSES REACHING THE DETRUSOR MUSCLE. /ANTICHOLINERGIC DRUGS/ | |

| Record name | Propantheline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANTHELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

298-50-0 | |

| Record name | Propantheline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propantheline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propantheline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanthelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propantheline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANTHELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1306V2B0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANTHELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.